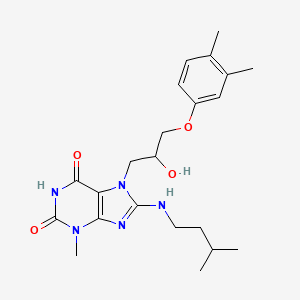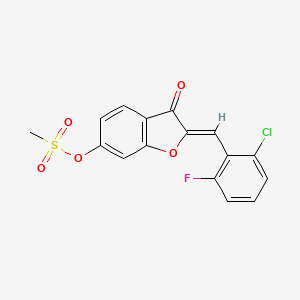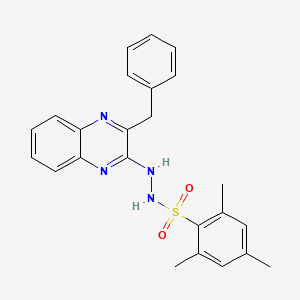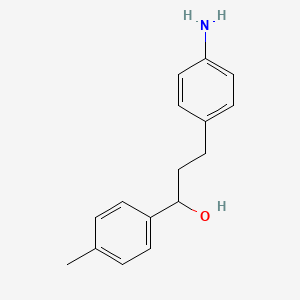
3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-ol
Vue d'ensemble
Description
3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-ol, also known as 4-amino-1-(4-methylphenyl)-3-phenylpropan-1-ol, is an organic compound belonging to the class of phenols. It is a colorless, crystalline solid with a molecular weight of 226.27 g/mol and a melting point of 138-141 °C. This compound has been extensively studied due to its numerous applications in the fields of organic synthesis, pharmacology, and biochemistry.
Applications De Recherche Scientifique
X-ray Structures and Computational Studies
Research on cathinones, such as 2-(Ethylamino)-1-(4-methylphenyl)propan-1-one and others, has been characterized through a variety of spectroscopic techniques and X-ray diffraction. These studies provide insight into the molecular structures and computational models, which are crucial for understanding the chemical and physical properties of related compounds (Nycz et al., 2011).
Synthesis and Corrosion Inhibition
The synthesis of tertiary amines, like 1,3-di-amino-propan-2-ol derivatives, and their application in corrosion inhibition on carbon steel surfaces demonstrates the potential industrial applications of similar compounds in protecting metals against corrosion (Gao et al., 2007).
Synthesis and Crystal Structure Analysis
The synthesis of complex organic molecules, such as 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol, showcases the intricate reactions and structural characterizations that are fundamental in the development of new materials and pharmaceuticals (Rivera et al., 2022).
Antimicrobial and Antiradical Activity
Compounds with structures similar to "3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-ol" have been evaluated for their antimicrobial and antiradical activities. For instance, (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones and their derivatives have been synthesized and tested against various pathogens, indicating the relevance of such compounds in developing new antimicrobial agents (Čižmáriková et al., 2020).
Transformations and Catalysis
The study of transformations of 1-(2-Aminophenyl)propan-2-ol to 2-Methylindoline under various catalytic conditions reflects the importance of catalysis in organic synthesis, potentially leading to new synthetic pathways and products (Bernas et al., 2015).
Propriétés
IUPAC Name |
3-(4-aminophenyl)-1-(4-methylphenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-12-2-7-14(8-3-12)16(18)11-6-13-4-9-15(17)10-5-13/h2-5,7-10,16,18H,6,11,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDKDOMPCCTLOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CCC2=CC=C(C=C2)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201327891 | |
| Record name | 3-(4-aminophenyl)-1-(4-methylphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201327891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666506 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-ol | |
CAS RN |
87082-25-5 | |
| Record name | 3-(4-aminophenyl)-1-(4-methylphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201327891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3R)-2,3,6,8,9-Pentahydroxy-3-[(Z)-2-hydroxy-4-oxopent-2-enyl]-10-(3-methylbut-2-enyl)-2,4-dihydroanthracen-1-one](/img/structure/B2743497.png)
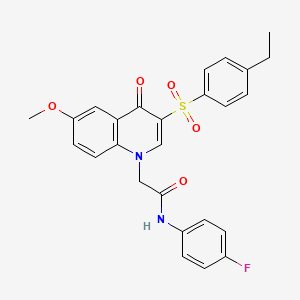
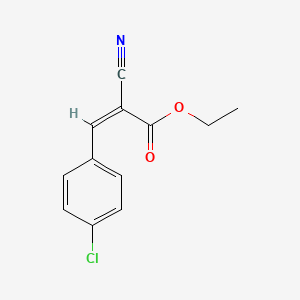
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-methoxy-N-methylbenzenesulfonamide](/img/structure/B2743505.png)
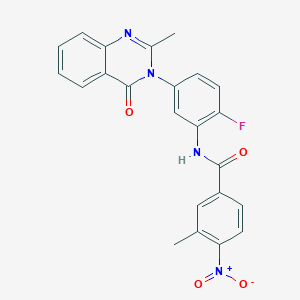


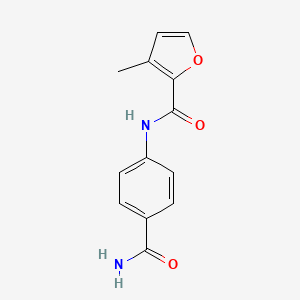

![4-[(1-But-3-enylpiperidin-4-yl)methoxy]-2-methylpyridine](/img/structure/B2743512.png)
